molecular formula C12H22N2O2 B13139066 Tert-butyl (2-aminobicyclo[2.2.1]heptan-7-YL)carbamate

Tert-butyl (2-aminobicyclo[2.2.1]heptan-7-YL)carbamate

Cat. No.: B13139066
M. Wt: 226.32 g/mol
InChI Key: PFWPGTVCPOJKKL-UHFFFAOYSA-N
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Description

Product Overview Tert-butyl (2-aminobicyclo[2.2.1]heptan-7-yl)carbamate is a high-purity chemical reagent featuring a rigid, fused bicyclic scaffold. This compound is structurally characterized by a primary amine and a tert-butyloxycarbonyl (Boc)-protected carbamate functional group on a norbornane-derived framework. The presence of the acid-labile Boc group makes it a versatile building block for synthetic organic and medicinal chemistry, particularly in peptide-mimetic and scaffold-based drug discovery projects . Research Applications and Value This reagent serves as a key synthetic intermediate, especially in the construction of complex molecules for pharmaceutical research. Its primary value lies in its use as a constrained scaffold, which can be used to impart specific three-dimensional geometry into a molecule, potentially improving target affinity and metabolic stability. The Boc-protected amine is a standard motif for nitrogen functionalization and sequential synthesis. The protected amine allows for selective deprotection under mild acidic conditions, enabling further derivatization while the secondary amine functionality remains available for reaction . This makes it invaluable for exploring structure-activity relationships (SAR) in lead optimization campaigns. Handling and Safety This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for personal use. Researchers should consult the Safety Data Sheet (SDS) prior to use. Similar Boc-protected amines may be air-sensitive and often require storage in a cool, dark place, preferably under inert gas .

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl N-(2-amino-7-bicyclo[2.2.1]heptanyl)carbamate

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-7-4-5-8(10)9(13)6-7/h7-10H,4-6,13H2,1-3H3,(H,14,15)

InChI Key

PFWPGTVCPOJKKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CCC1C(C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamicacid,N-(2-aminobicyclo[2.2.1]hept-7-yl)-,1,1-dimethylethylester typically involves the reaction of 2-aminobicyclo[2.2.1]heptane with tert-butyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as distillation and recrystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamicacid,N-(2-aminobicyclo[2.2.1]hept-7-yl)-,1,1-dimethylethylester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Carbamicacid,N-(2-aminobicyclo[2.2.1]hept-7-yl)-,1,1-dimethylethylester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways.

    Industry: It is used in the production of polymers and other materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of Carbamicacid,N-(2-aminobicyclo[2.2.1]hept-7-yl)-,1,1-dimethylethylester involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Research Findings and Trends

  • Stereochemical Impact : Enantiopure derivatives (e.g., (1S,4S,7S)-isomer ) show enhanced binding affinity in protease inhibition compared to racemic mixtures .
  • Thermodynamic Stability : Bicyclo[2.2.1]heptane carbamates exhibit higher thermal stability (decomposition >200°C) than bicyclo[3.1.0]hexane analogs (<150°C) due to reduced ring strain .

Biological Activity

Tert-butyl (2-aminobicyclo[2.2.1]heptan-7-YL)carbamate, a bicyclic compound characterized by its unique structure and functional groups, has garnered attention for its potential biological activities. This article delves into its synthesis, biological interactions, and implications for therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C12H22N2O2C_{12}H_{22}N_{2}O_{2} and a molecular weight of approximately 226.32 g/mol. Its structure includes a tert-butyl group attached to a bicyclic amine, with a carbamate functional group contributing to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 2-aminobicyclo[2.2.1]heptane with tert-butyl chloroformate in the presence of a base, such as triethylamine. This method allows for controlled conditions that optimize yield and purity, essential for both research and pharmaceutical applications.

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors within biological systems. The carbamate moiety can form covalent bonds with active sites of enzymes, potentially inhibiting their activity and modulating biochemical pathways. This mechanism suggests that the compound could be explored for drug development, particularly as an enzyme inhibitor or modulator in therapeutic contexts.

Case Studies and Research Findings

  • Enzyme Inhibition : Research indicates that compounds similar to this compound can act as selective inhibitors for specific enzyme systems. For example, studies have shown that bicyclic compounds can inhibit L-amino acid transporters, which are crucial in neuropharmacology, particularly in the context of Parkinson's disease treatment where L-DOPA transport is involved .
  • Electrophysiological Studies : Electrophysiological experiments have demonstrated that related compounds can modulate neuronal activity by affecting ion currents associated with neurotransmitter transporters, suggesting potential applications in neurodegenerative disease therapies .
  • Comparative Biological Activity : A comparative study highlighted the unique biological profile of this compound against structurally similar compounds, revealing that variations in the bicyclic structure significantly influence reactivity and biological effects.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
Tert-butyl N-(5-aminobicyclo[2.2.1]heptan-2-yl)carbamateC12H22N2O2Different amino position affecting reactivity
Tert-butyl N-(4-aminobicyclo[2.2.1]heptan-1-yl)carbamateC12H22N2O2Varying bicyclic structure leading to different biological activity
Tert-butyl N-(5-amino-bicyclo[3.1.1]heptan-1-yl)carbamateC12H22N2O2Altered bicyclic framework impacting stability and reactivity

This table illustrates how structural modifications can lead to significant differences in biological activity, emphasizing the importance of the specific bicyclic structure of this compound.

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